molecular formula C34H15BrO2 B075344 Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- CAS No. 1324-17-0

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo-

Cat. No.: B075344
CAS No.: 1324-17-0
M. Wt: 535.4 g/mol
InChI Key: JYNGSWOTISMOGI-UHFFFAOYSA-N
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Description

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic structure, which includes multiple fused benzene rings and a bromine atom. The presence of the bromine atom and the specific arrangement of the rings contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- typically involves multi-step organic reactions. One common approach is the bromination of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones, oxidized aromatic compounds

    Reduction: Reduced aromatic compounds

    Substitution: Functionalized aromatic compounds with various substituents

Scientific Research Applications

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, it can interact with enzymes and proteins, inhibiting their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- can be compared with other polycyclic aromatic compounds such as:

    Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione: Lacks the bromine atom, resulting in different reactivity and applications.

    Isoviolanthrone: Another polycyclic aromatic compound with a different arrangement of rings and functional groups, leading to distinct chemical properties.

    Bromobenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione:

The uniqueness of Benzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione, bromo- lies in its specific structural arrangement and the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

1324-17-0

Molecular Formula

C34H15BrO2

Molecular Weight

535.4 g/mol

IUPAC Name

8-bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione

InChI

InChI=1S/C34H15BrO2/c35-16-5-6-25-28(15-16)23-10-9-20-21-11-13-26-31-18(17-3-1-2-4-24(17)33(26)36)7-8-19(29(21)31)22-12-14-27(34(25)37)32(23)30(20)22/h1-15H

InChI Key

JYNGSWOTISMOGI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=C7C8=C(C=CC5=C68)C9=C(C7=O)C=CC(=C9)Br)C2=O

1324-17-0

Origin of Product

United States

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